molecular formula C18H18F2N2O4 B1139340 EMD638683 (S-Form) CAS No. 1184940-46-2

EMD638683 (S-Form)

Cat. No. B1139340
M. Wt: 364.34
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

EMD638683 (S-Form) is the S-form of EMD638683 . It is a highly selective SGK1 inhibitor with an IC50 of 3 μM . It is a cytosolic Ca2+ chelator that binds to fatty acids and prevents their release from the cell . It has been shown to inhibit prostate cancer cells in vitro .


Molecular Structure Analysis

The molecular weight of EMD638683 (S-Form) is 364.34 g/mol, and its formula is C18H18F2N2O4 . The compound appears as an off-white to pink solid .


Physical And Chemical Properties Analysis

EMD638683 (S-Form) is a solid substance . It is insoluble in water but soluble in DMSO and ethanol with gentle warming . It should be stored at -20°C and away from moisture .

Scientific Research Applications

1. Application in Signal Processing

EMD638683 (S-Form) is used in signal processing techniques like Empirical Mode Decomposition (EMD). EMD is an effective method for analyzing non-linear and non-stationary signals. It decomposes signals into Intrinsic Mode Functions (IMFs) based on their local characteristics. This technique has been widely applied in various fields, including fault diagnosis in rotating machinery. EMD is particularly valuable in detecting and diagnosing faults by processing signal data, which is critical in maintaining the reliability and efficiency of machinery (Lei et al., 2013; Lei et al., 2009).

2. Use in Scientific Computing Performance Analysis

In scientific computing, EMD638683 (S-Form) is applied for performance analysis of applications on advanced computing platforms. Tools like HPCToolkit utilize this technology for identifying bottlenecks in parallel codes, enhancing the efficiency of computational processes in scientific research (Tallent et al., 2008; Tallent et al., 2008).

3. Applications in Multimedia Retrieval

The Earth Mover's Distance (EMD), which relates to EMD638683 (S-Form), is applied in multimedia retrieval, particularly in image and video database searches. It is used to measure similarity between distributions, which aids in content-based retrieval systems. The EMD approach is more robust than traditional histogram matching, providing a more perceptually accurate comparison (Assent et al., 2006; Rubner et al., 2000).

4. Visualization and Analysis in Electromagnetic Compatibility

EMD638683 (S-Form) is also used in visualizing electromagnetic field distributions for electromagnetic compatibility applications. It assists in visualizing frequency-dependent EM fields and analyzing the impact of electrostatic discharges on electronic systems, which is vital for ensuring the safety and compatibility of electronic devices (He et al., 2016).

properties

IUPAC Name

N'-[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O4/c1-3-13-9(2)15(23)5-4-14(13)17(25)21-22-18(26)16(24)10-6-11(19)8-12(20)7-10/h4-8,16,23-24H,3H2,1-2H3,(H,21,25)(H,22,26)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNAPUUWBPZGOY-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1C)O)C(=O)NNC(=O)C(C2=CC(=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=CC(=C1C)O)C(=O)NNC(=O)[C@H](C2=CC(=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735350
Record name N'-[(2S)-2-(3,5-Difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(2S)-2-(3,5-Difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide

CAS RN

1184940-46-2
Record name N'-[(2S)-2-(3,5-Difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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